Cyclohexylmethyl methanesulfonate

Overview

Description

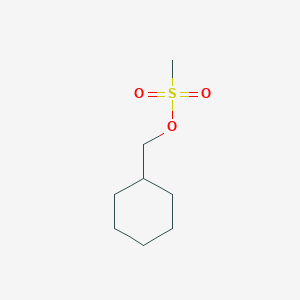

Cyclohexylmethyl methanesulfonate is an organic compound with the molecular formula C8H16O3S. It is a sulfonate ester derived from methanesulfonic acid and cyclohexylmethanol. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-oxygen bonds.

Mechanism of Action

Target of Action

Cyclohexylmethyl methanesulfonate, like other methanesulfonates, is a type of biological alkylating agent . The primary targets of these agents are dihydric and polyhydric alcohols . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

For example, Methyl methanesulfonate (MMS) acts on DNA by preferentially methylating guanine and adenine bases . It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work .

Pharmacokinetics

Methanesulfonates like mms are known to have complex pharmacokinetics . MMS is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work .

Result of Action

Methanesulfonates in general are known to cause changes at the molecular and cellular level due to their alkylating properties .

Biochemical Analysis

Biochemical Properties

Cyclohexylmethyl methanesulfonate, like other methanesulfonates, acts as a biological alkylating agent Alkylating agents can transfer alkyl groups to various biomolecules, including enzymes and proteins, thereby altering their function

Cellular Effects

It is known that methanesulfonates can cause DNA damage , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves the fission of alkyl-oxygen bonds within the compound, which then react within the intracellular environment This can lead to the alkylation of various biomolecules, potentially affecting their function

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl methanesulfonate can be synthesized through the reaction of cyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere using dichloromethane as the solvent. The reaction mixture is stirred at room temperature for several hours, followed by washing with hydrochloric acid and water to remove impurities .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethyl methanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted products.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Room temperature to slightly elevated temperatures, inert atmosphere

Major Products: The major products formed from these reactions are cyclohexylmethyl derivatives of the nucleophiles used. For example, reacting with an amine would yield a cyclohexylmethyl amine derivative.

Scientific Research Applications

Cyclohexylmethyl methanesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through alkylation reactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

- Methyl methanesulfonate

- Ethyl methanesulfonate

- Isopropyl methanesulfonate

Comparison: Cyclohexylmethyl methanesulfonate is unique due to its cyclohexylmethyl group, which imparts different steric and electronic properties compared to other methanesulfonate esters. This can influence the reactivity and selectivity of the compound in various chemical reactions. For instance, the bulkier cyclohexylmethyl group may provide greater steric hindrance, affecting the compound’s interaction with nucleophiles .

Biological Activity

Cyclohexylmethyl methanesulfonate (CHMMS) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of CHMMS, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a methanesulfonate moiety. Its chemical formula is , with a molecular weight of approximately 218.32 g/mol. The presence of the methanesulfonate group enhances the compound's electrophilic nature, which is crucial for its interactions with biological targets.

- Alkylating Agent : Similar to other methanesulfonates, CHMMS may act as an alkylating agent, which can modify DNA and proteins by adding alkyl groups. This modification can lead to cross-linking of DNA strands, ultimately resulting in cellular apoptosis or necrosis.

- Electrophilic Reactivity : The electrophilic nature of the methanesulfonate group allows it to react with nucleophiles in biological systems, such as amino acids in proteins or nucleotides in DNA. This reactivity is pivotal in mediating its biological effects.

1. Genotoxicity Studies

Research on MMS has demonstrated significant genotoxicity, including the induction of mutations and chromosomal aberrations in various cell types. A study highlighted that MMS exposure led to tumors in animal models, indicating its potential carcinogenic properties . Although specific data on CHMMS is sparse, its structural similarity to MMS suggests potential genotoxic effects.

2. Pharmacological Applications

Due to its structural characteristics, CHMMS may serve as an intermediate in synthesizing pharmaceuticals targeting neurological disorders or cancer therapies. Its ability to enhance solubility and stability makes it a candidate for drug formulation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound and structurally related compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Potentially genotoxic; alkylating agent | Methanesulfonate moiety |

| Methyl methanesulfonate (MMS) | Structure | Known carcinogen; induces DNA damage | Strong electrophilic character |

| Ethyl methanesulfonate (EMS) | Structure | Genotoxic; used in mutagenesis studies | Similar mechanism to MMS |

Future Directions for Research

Further research is needed to elucidate the specific biological activities of this compound. Key areas for investigation include:

- In vitro and In vivo Studies : Comprehensive studies assessing the cytotoxicity, mutagenicity, and potential therapeutic applications of CHMMS.

- Mechanistic Studies : Detailed exploration of the biochemical pathways affected by CHMMS to understand its role as an alkylating agent.

- Drug Development : Evaluating CHMMS as a precursor for synthesizing novel therapeutic agents targeting specific diseases.

Properties

IUPAC Name |

cyclohexylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABZFPLSDXDLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.